(R)-3-Methyl-4-tetrahydropyranyloxybutylamine
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Overview
Description
®-3-Methyl-4-tetrahydropyranyloxybutylamine is a chiral amine compound with a tetrahydropyranyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-4-tetrahydropyranyloxybutylamine typically involves the protection of a hydroxyl group using a tetrahydropyranyl group, followed by the introduction of the amine functionality. One common method involves the reaction of ®-3-methyl-4-hydroxybutylamine with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of ®-3-Methyl-4-tetrahydropyranyloxybutylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-4-tetrahydropyranyloxybutylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Methyl-4-tetrahydropyranyloxybutylamine is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology
Medicine
In medicinal chemistry, ®-3-Methyl-4-tetrahydropyranyloxybutylamine is explored for its potential as a building block in the synthesis of pharmaceutical agents. Its unique structure can be utilized to design drugs with specific biological activities.
Industry
Industrially, the compound is used in the production of fine chemicals and specialty materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-3-Methyl-4-tetrahydropyranyloxybutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The tetrahydropyranyl group can protect the amine functionality during reactions, allowing for selective modifications and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Methyl-4-hydroxybutylamine
- ®-3-Methyl-4-methoxybutylamine
- ®-3-Methyl-4-ethoxybutylamine
Uniqueness
®-3-Methyl-4-tetrahydropyranyloxybutylamine is unique due to the presence of the tetrahydropyranyl protecting group, which provides stability and selectivity in chemical reactions. This feature distinguishes it from other similar compounds and enhances its utility in various applications.
Properties
IUPAC Name |
(3R)-3-methyl-4-(oxan-2-yloxy)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-8,11H2,1H3/t9-,10?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZPRAUWWCCPQT-YHMJZVADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)COC1CCCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)COC1CCCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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